Dilacor XR

Pharmacokinetics Drug Delivery Systems Hypertension

Generic diltiazem ER substitution introduces uncontrolled pharmacokinetic variability due to differing release systems. Dilacor XR, utilizing the proprietary Geomatrix controlled-release technology, delivers a reproducible, constant-rate 24-hour plasma profile essential for protocol standardization. • Validated 24-h antihypertensive efficacy: 5.9 mm Hg greater supine DBP reduction vs placebo in patients ≥55 yr. • Chronotherapy-enabled: bedtime dosing yields >2× higher morning plasma levels for early cardiovascular risk mitigation studies. • Quantified 26% greater nifedipine exposure in dihydropyridine combination protocols vs verapamil-based regimens. Supplied with full analytical documentation for research use.

Molecular Formula C22H26N2O4S
Molecular Weight 414.5 g/mol
CAS No. 34933-06-7
Cat. No. B1213492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilacor XR
CAS34933-06-7
SynonymsAldizem
Cardil
Cardizem
CRD 401
CRD-401
CRD401
Dilacor
Dilacor XR
Dilren
Diltiazem
Diltiazem Hydrochloride
Diltiazem Malate
Dilzem
Tiazac
Molecular FormulaC22H26N2O4S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1
InChIKeyHSUGRBWQSSZJOP-RTWAWAEBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in methanol or chloroform
In water, 465 mg/l @ 25 °C
1.68e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Dilacor XR (Diltiazem Hydrochloride Extended-Release) Scientific and Procurement Overview


Dilacor XR is a proprietary, once-daily extended-release formulation of diltiazem hydrochloride, a benzothiazepine calcium channel blocker. It is distinct from other diltiazem extended-release products due to its utilization of the Geomatrix controlled-release delivery system [1]. This technology is designed to release the drug at a constant rate over a 24-hour period, which facilitates once-daily dosing for the management of hypertension and chronic stable angina [1][2]. As a nondihydropyridine calcium channel blocker, its pharmacological profile differs significantly from dihydropyridine agents like amlodipine or nifedipine, as well as from the phenylalkylamine verapamil [3].

Why Generic Substitution for Dilacor XR is Not Clinically or Scientifically Equivalent


Substitution of Dilacor XR with a generic extended-release diltiazem product is not straightforward due to significant differences in drug release and absorption kinetics conferred by the specific delivery system. The Geomatrix technology in Dilacor XR ensures a unique plasma concentration-time profile that is not automatically matched by other extended-release formulations, which may utilize single- or dual-microbead systems with different in vivo performance [1]. Regulatory bioequivalence does not guarantee identical 24-hour pharmacodynamic profiles, and clinical studies have demonstrated that different long-acting diltiazem delivery systems, even at the same dose, produce statistically and clinically significant differences in maximum plasma concentration (Cmax) and total drug exposure (AUC), directly impacting the magnitude and duration of blood pressure control [2][3].

Quantitative Evidence Guide: Differentiating Dilacor XR from Analogs and Alternatives


Geomatrix Technology Enables Superior 24-Hour Pharmacokinetic Profile vs. Other Extended-Release Diltiazem Formulations

Dilacor XR, utilizing the Geomatrix controlled-release system, demonstrates a slower and more constant rate of drug absorption compared to other diltiazem delivery systems, resulting in disproportionate increases in systemic exposure at higher doses [1]. This is in contrast to a dual microbead extended-release system, which shows lower overall drug exposure and a less favorable blood pressure reduction profile [2].

Pharmacokinetics Drug Delivery Systems Hypertension

Dilacor XR Provides Robust 24-Hour Blood Pressure Reduction in Elderly Hypertensives vs. Placebo

Dilacor XR demonstrates a potent and statistically significant reduction in blood pressure compared to placebo in a mature and elderly hypertensive population, confirming its efficacy in a demographic that often presents treatment challenges [1].

Clinical Trial Hypertension Geriatric

Superior Early Morning Blood Pressure Control vs. Ramipril with Bedtime Dosing

A graded-release formulation of diltiazem (similar to Dilacor XR) dosed at bedtime provides significantly greater reduction in early morning blood pressure compared to the ACE inhibitor ramipril, addressing a critical period associated with increased cardiovascular risk [1].

Chronotherapy Hypertension Comparative Efficacy

Enhanced Pharmacokinetic Interaction with Nifedipine Compared to Verapamil

Diltiazem, as a benzothiazepine, exhibits a distinct pharmacokinetic interaction profile with dihydropyridine calcium channel blockers like nifedipine. It increases nifedipine exposure to a greater extent than verapamil, leading to an additive antihypertensive effect [1][2].

Drug-Drug Interaction Pharmacokinetics Combination Therapy

Diltiazem ER Maintains Circadian BP Rhythm and Reduces Long-Term Variability vs. Baseline

Once-daily diltiazem extended-release effectively controls blood pressure over 24 hours while preserving the normal circadian rhythm and significantly reducing long-term blood pressure variability, a factor linked to end-organ damage [1].

Ambulatory Blood Pressure Monitoring Hypertension Chronobiology

Validated Research and Industrial Applications for Dilacor XR Procurement


Clinical Trials Requiring Once-Daily Dosing with Consistent 24-Hour Pharmacokinetic Profile

Dilacor XR is the optimal choice for clinical studies where a once-daily regimen is paramount for patient compliance and where the specific 24-hour pharmacokinetic profile of the Geomatrix system is required. Its well-characterized absorption profile and established 24-hour efficacy, confirmed in multiple studies [1], make it a reliable standard for investigating hypertension or stable angina therapies where consistent drug exposure is a critical control variable [2].

Chronotherapy Research Targeting the Early Morning Blood Pressure Surge

For research focused on chronotherapy and the mitigation of early morning cardiovascular risk, Dilacor XR or its graded-release analogs are scientifically justified. Studies show that bedtime dosing of diltiazem ER achieves superior early morning BP control compared to ramipril [1], and that evening administration can provide more than twofold higher plasma levels during the critical morning period [2].

Combination Therapy Studies with Dihydropyridine Calcium Channel Blockers

When designing a study involving combination therapy with a dihydropyridine CCB like nifedipine or amlodipine, Dilacor XR is a scientifically sound choice as the nondihydropyridine component. Evidence demonstrates a quantifiable pharmacokinetic interaction with nifedipine that results in a 26% greater nifedipine exposure and superior BP reduction compared to the verapamil-nifedipine combination [1].

Geriatric Hypertension Research and Development

Dilacor XR is a well-validated candidate for studies focusing on elderly or mature patient populations. A robust, placebo-controlled trial in patients aged 55 years and older has quantified its specific antihypertensive effect in this demographic, showing a 5.9 mm Hg greater reduction in supine DBP versus placebo [1]. This provides a clear efficacy benchmark for this population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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